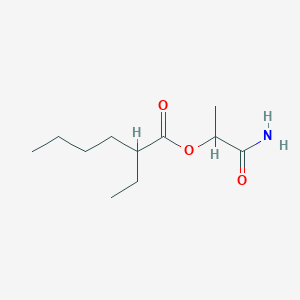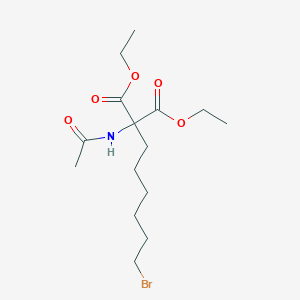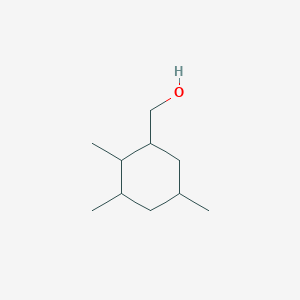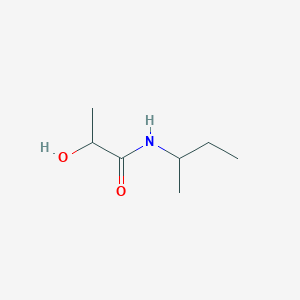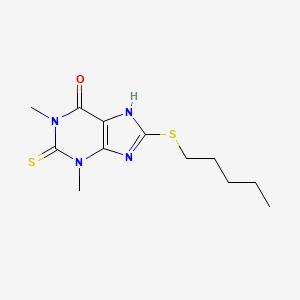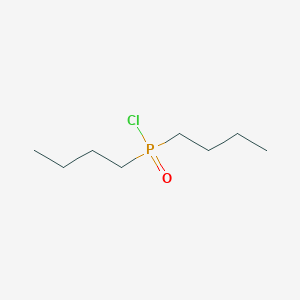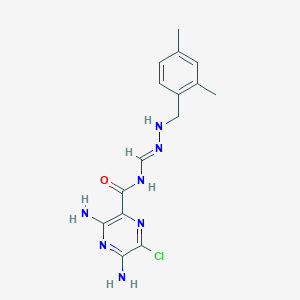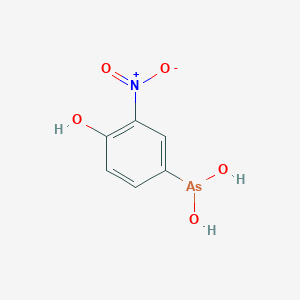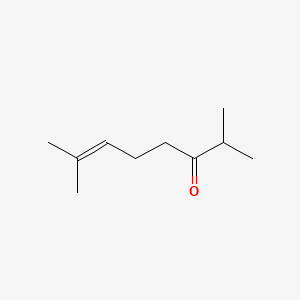
2,7-Dimethyloct-6-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyloct-6-en-3-one is an organic compound with the molecular formula C10H18O. It is a member of the class of compounds known as ketones, specifically a methyl ketone. This compound is characterized by its unique structure, which includes a double bond and two methyl groups attached to an octane backbone. It is often used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyloct-6-en-3-one can be synthesized through several methods. One common synthetic route involves the reaction of 6-methyl-5-hepten-2-one with acetylene. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure . Another method involves the use of citronellal as a starting material, which undergoes a series of reactions including oxidation and rearrangement to yield the desired compound .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical processes. These processes may involve the use of specialized equipment and techniques to ensure high yield and purity. For example, the compound can be produced by the catalytic hydrogenation of related compounds, followed by distillation and purification .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyloct-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction . Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,7-Dimethyloct-6-en-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-Dimethyloct-6-en-3-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate cholinergic neurotransmission by affecting acetylcholine levels and activity . This modulation occurs through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased synaptic levels of the neurotransmitter .
Comparison with Similar Compounds
2,7-Dimethyloct-6-en-3-one can be compared with other similar compounds, such as:
2,7-Dimethyloct-6-enal: This compound has a similar structure but contains an aldehyde group instead of a ketone group.
3,7-Dimethyloct-6-en-1-yn-3-ol: This compound contains an alcohol group and a triple bond, making it structurally different but related in terms of its carbon backbone.
3,7-Dimethyloct-3-ene-1,2,6,7-tetrol: This compound has multiple hydroxyl groups, making it a polyol.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for various applications in different fields.
Properties
CAS No. |
2550-18-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethyloct-6-en-3-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-10(11)9(3)4/h6,9H,5,7H2,1-4H3 |
InChI Key |
URKUNDHVYFJMNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylprop-2-en-1-yl)oxy]-1-oxopropan-2-yl 2-(acetyloxy)-2-methylpropanoate](/img/structure/B14742652.png)
